

Introduction: The Significance of the Naphthyridine Scaffold

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Compound of Interest

Compound Name:	7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Cat. No.:	B010938

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The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.^[3] These compounds are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[4] The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.^[5] The subject of this guide, 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine, combines these features, making it a promising building block for the development of novel chemical entities. A thorough characterization is the foundational step for any further research and development involving this compound.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a compound begins with its fundamental properties. 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine is a substituted bicyclic aromatic heterocycle.

Table 1: Physicochemical Properties of CAS 106582-41-6

Property	Value	Source
CAS Number	106582-41-6	[1]
Molecular Formula	C ₁₀ H ₃ ClF ₆ N ₂	[1]
Molecular Weight	300.59 g/mol	[1]
Canonical SMILES	C1=C(C2=C(C=N1)N=C(C=C2Cl)C(F)(F)F)C(F)(F)F	
IUPAC Name	7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine	

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete structural elucidation and confirmation of 7-chloro-2,4-bis(trifluoromethyl)-[\[1\]](#)[\[2\]](#)naphthyridine. The following sections detail the expected outcomes and standardized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

Expertise & Experience: Why Multinuclear NMR is Crucial

The presence of fluorine atoms necessitates ¹⁹F NMR for direct observation of the trifluoromethyl groups. Furthermore, the coupling between fluorine and carbon (¹³C-¹⁹F) and potentially between fluorine and hydrogen (¹H-¹⁹F) provides invaluable connectivity information that confirms the substitution pattern on the naphthyridine ring.

Expected ¹H NMR Spectrum

The structure contains three aromatic protons on the naphthyridine ring system, which are expected to be in distinct chemical environments.

- Predicted Signals: 3 signals in the aromatic region (typically δ 7.5-9.0 ppm).
- Splitting Patterns: The protons on the chlorinated ring at positions 5 and 6 would likely appear as doublets due to mutual coupling (ortho-coupling, $J \approx 8-9$ Hz). The proton at position 3 would appear as a singlet, or potentially a finely split quartet due to long-range coupling with the CF_3 group at position 4.
- Chemical Shifts: The electron-withdrawing nature of the chloro and trifluoromethyl groups will deshield the protons, shifting their signals downfield.

Expected ^{13}C NMR Spectrum

- Predicted Signals: 10 distinct signals for the 10 carbon atoms in the aromatic rings.
- Key Features:
 - The two trifluoromethyl carbons (CF_3) will appear as quartets due to one-bond coupling with the three fluorine atoms ($^1\text{J}_{\text{CF}} \approx 270-280$ Hz).
 - The carbons directly attached to the CF_3 groups (C-2 and C-4) will also show coupling to fluorine, likely appearing as quartets with a smaller coupling constant ($^2\text{J}_{\text{CF}}$).

Expected ^{19}F NMR Spectrum

- Predicted Signals: A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.
- Chemical Shift: The chemical shift will be characteristic of aromatic trifluoromethyl groups.[\[6\]](#)

Protocol: Acquiring High-Resolution NMR Spectra

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.

- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm centered around 6 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Typical parameters: 64-128 scans, relaxation delay of 2 seconds. The spectral width should be sufficient to cover the expected range for trifluoromethyl groups.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra appropriately (TMS for ^1H and ^{13}C , CFCl_3 for ^{19}F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which confirms the molecular weight and offers insights into its structure.

Expertise & Experience: Isotopic Patterns as a Key Identifier

A critical feature to look for in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. The natural abundance of ^{35}Cl and ^{37}Cl is approximately 3:1. This will result in two molecular ion peaks (M^+ and $\text{M}+2$) with a ~3:1 intensity ratio, providing a definitive signature for the presence of a single chlorine atom.

Expected Mass Spectrum (Electron Ionization - EI)

- Molecular Ion (M^+): A prominent molecular ion peak cluster is expected at m/z 300 and 302, corresponding to $[C_{10}H_3^{35}ClF_6N_2]^+$ and $[C_{10}H_3^{37}ClF_6N_2]^+$.
- Key Fragments: Fragmentation is likely to occur through the loss of stable radicals or neutral molecules. Expected fragmentation pathways include:
 - Loss of a chlorine radical: $[M - Cl]^+$
 - Loss of a trifluoromethyl radical: $[M - CF_3]^+$
 - Further fragmentation of the naphthyridine ring.

Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI-MS). A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
- Data Acquisition (LC-MS ESI+ Example):
 - Inject a small volume (1-5 μ L) of the sample solution into the LC-MS system.
 - Acquire data in full scan mode over a mass range of m/z 50-500.
 - The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
- Data Analysis:
 - Identify the molecular ion peak and confirm its m/z value against the calculated molecular weight.
 - Analyze the isotopic pattern to confirm the presence of one chlorine atom.

- If fragmentation data is acquired (MS/MS), propose fragmentation pathways consistent with the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. An FTIR spectrum for this compound is indexed in the SpectraBase database.[\[7\]](#)

Expected IR Absorption Bands

- Aromatic C-H Stretch: Weak to medium bands above 3000 cm^{-1} .
- C=N and C=C Stretching (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm^{-1} region, characteristic of the naphthyridine ring system.[\[8\]](#)
- C-F Stretching: Very strong and broad absorption bands typically in the 1350-1100 cm^{-1} range, which are characteristic of the CF_3 groups.
- C-Cl Stretch: A band in the 800-600 cm^{-1} region.

Protocol: Acquiring an FTIR Spectrum (ATR Method)

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.

- Label the major absorption peaks and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expertise & Experience: Understanding Electronic Transitions

The extended π -conjugated system of the 1,8-naphthyridine ring is expected to give rise to strong absorptions in the UV region. The specific wavelengths of maximum absorbance (λ_{max}) are sensitive to the substituents on the ring.

Expected UV-Vis Spectrum

- **Absorption Bands:** Multiple absorption bands are expected between 200-400 nm, corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.
- **Solvent Effects:** The position and intensity of the absorption maxima may show some dependence on the polarity of the solvent (solvatochromism).

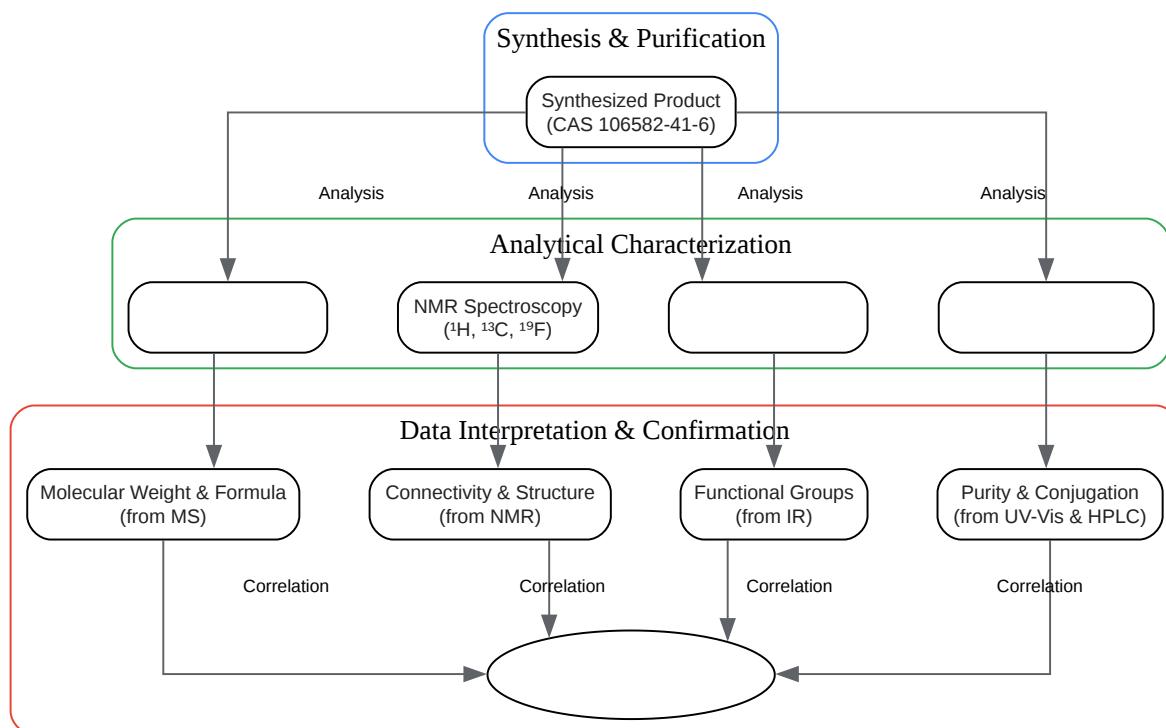
Protocol: UV-Vis Spectrum Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the solvent to be used as a reference (blank).
 - Fill a second matched quartz cuvette with the sample solution.
 - Scan the sample from approximately 200 nm to 600 nm.
- **Data Analysis:**

- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If desired, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Integrated Characterization Workflow

The confirmation of the structure and purity of 7-chloro-2,4-bis(trifluoromethyl)-[1] [2]naphthyridine requires an integrated approach where data from multiple analytical techniques are correlated.



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Caption: Integrated workflow for the characterization of a novel chemical entity.

Conclusion

The comprehensive characterization of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine (CAS 106582-41-6) is achievable through the systematic application of modern analytical techniques. While experimental spectra are not widely published, this guide outlines the expected results from NMR (^1H , ^{13}C , ^{19}F), mass spectrometry, IR, and UV-Vis spectroscopy based on its known structure. The provided protocols serve as a standardized methodology for researchers to obtain reliable and reproducible data. The structural features of this molecule, particularly the trifluoromethylated naphthyridine core, make it a valuable substrate for further investigation in medicinal and materials chemistry.

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